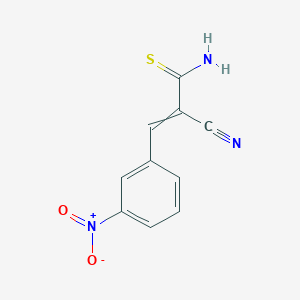
2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- is an organic compound with the molecular formula C10H7N3O2S This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a propenethioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- typically involves the reaction of 3-nitrobenzaldehyde with malononitrile and thiourea under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent dehydration to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano derivatives.
Aplicaciones Científicas De Investigación
2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenethioamide, 2-cyano-3-(4-nitrophenyl)-: Similar structure but with the nitro group in the para position.
2-Propenethioamide, 2-cyano-3-phenyl-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2-Propenethioamide, 2-cyano-3-(3-nitrophenyl)- is unique due to the position of the nitro group, which influences its reactivity and potential applications. The presence of both cyano and nitrophenyl groups provides a versatile platform for various chemical transformations and biological interactions.
Propiedades
Número CAS |
93690-11-0 |
|---|---|
Fórmula molecular |
C10H7N3O2S |
Peso molecular |
233.25 g/mol |
Nombre IUPAC |
2-cyano-3-(3-nitrophenyl)prop-2-enethioamide |
InChI |
InChI=1S/C10H7N3O2S/c11-6-8(10(12)16)4-7-2-1-3-9(5-7)13(14)15/h1-5H,(H2,12,16) |
Clave InChI |
IMZBDOVXGBZCOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene](/img/structure/B14367799.png)
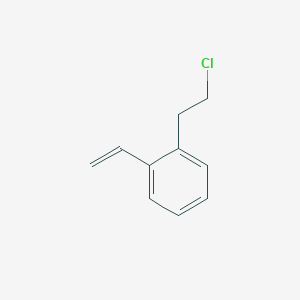
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
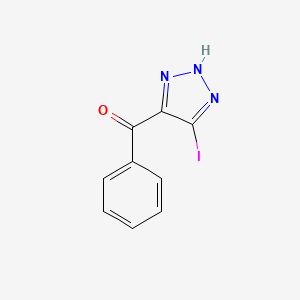
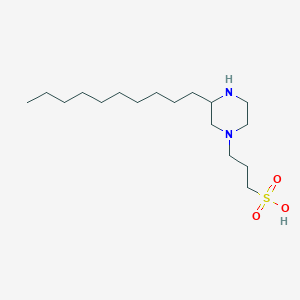
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14367830.png)
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)

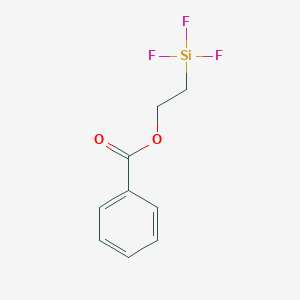

![1-(2,4-Dinitrophenyl)-2-[3-ethyl-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B14367871.png)
